molecular formula C10H14ClN B1596541 Benzenemethanamine, 3-chloro-N-(1-methylethyl)- CAS No. 90389-89-2

Benzenemethanamine, 3-chloro-N-(1-methylethyl)-

Cat. No. B1596541
CAS RN: 90389-89-2
M. Wt: 183.68 g/mol
InChI Key: QHMAGMOPVYVISF-UHFFFAOYSA-N
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Description



  • Benzenemethanamine, 3-chloro-N-(1-methylethyl)- is a chemical compound with the molecular formula C<sub>7</sub>H<sub>8</sub>ClN . It is also known as m-Chlorobenzylamine .

  • The compound’s structure consists of a benzene ring with a chlorine atom and an isopropyl group attached to the amino group.





  • Molecular Structure Analysis



    • The molecular weight of this compound is approximately 141.598 g/mol .

    • The IUPAC Standard InChI for this compound is: InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 .





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available in the provided data.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties data are not provided in the available information.




  • Scientific Research Applications

    Dehydrating Agent and Synthesis Methodologies

    • A study has demonstrated the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as an efficient and mild dehydrating agent for the in-situ generation of various ketenes from the corresponding carboxylic acids. These ketenes undergo cycloaddition reactions to afford pyrimidinones, azetidinones, and [1]benzopyrano[3,2-c]pyridine-3,10[2H]diones, showcasing a direct and efficient one-pot synthesis methodology (Singh et al., 1991).

    Heterocyclic Schiff Bases and Anticonvulsant Agents

    • The synthesis and characterization of some heterocyclic Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones, have been reported. These compounds were evaluated for their anticonvulsant activity, showing the potential as anticonvulsant agents (Pandey & Srivastava, 2011).

    Trifluoromethylation of Arenes and Heteroarenes

    • Research on the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents has been conducted. The study explores the conditions and mechanisms for the efficient functionalization of compounds, enhancing their utility in various applications (Mejía & Togni, 2012).

    Rates and Equilibria of Michael-Type Addition

    • An investigation into the triethylamine-catalyzed addition reactions of benzenethiol to 2-cyclopenten-1-one and its derivatives has been conducted. This study provides insights into the kinetics and mechanism of Michael-type addition reactions, which are fundamental in organic synthesis (van Axel Castelli et al., 1999).

    Safety And Hazards



    • Benzenemethanamine, 3-chloro-N-(1-methylethyl)- should be handled with care.

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Provide appropriate exhaust ventilation in areas where dust is formed.




  • Future Directions



    • Research on this compound could focus on its potential applications, such as pharmaceuticals or industrial processes.

    • Investigate its reactivity, stability, and potential uses in various fields.




    properties

    IUPAC Name

    N-[(3-chlorophenyl)methyl]propan-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14ClN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QHMAGMOPVYVISF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NCC1=CC(=CC=C1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50238119
    Record name Benzenemethanamine, 3-chloro-N-(1-methylethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50238119
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzenemethanamine, 3-chloro-N-(1-methylethyl)-

    CAS RN

    90389-89-2
    Record name 3-Chloro-N-(1-methylethyl)benzenemethanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=90389-89-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzenemethanamine, 3-chloro-N-(1-methylethyl)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389892
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenemethanamine, 3-chloro-N-(1-methylethyl)-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50238119
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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